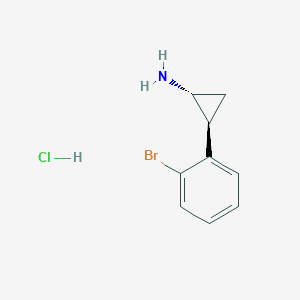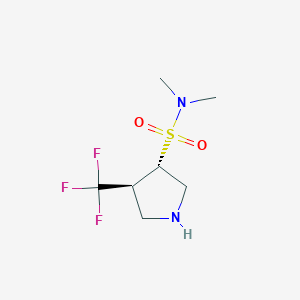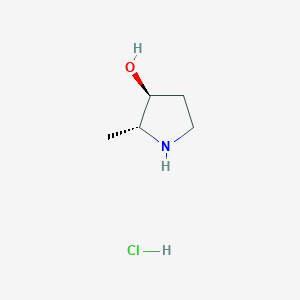
Olmutinib
Descripción general
Descripción
Olmutinib, also known as HM-61713 or BI-1482694, is an investigational anti-cancer drug . It is orally active and primarily used in the treatment of T790M mutation positive non-small cell lung cancer . It was developed by Hanmi Pharmaceuticals and Boehringer Ingelheim .
Molecular Structure Analysis
Olmutinib has a complex molecular structure with the chemical formula C26H26N6O2S . It covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor .Aplicaciones Científicas De Investigación
Olmutinib's Mechanism of Action and Approval
Olmutinib is recognized for its irreversible enzymatic inhibition of activating EGFR mutations and the T790M mutation. Its approval in South Korea in 2016 for treating locally advanced or metastatic EGFR T790M mutation-positive NSCLC was a significant milestone in cancer therapy. This approval was based on its ability to selectively target these mutations while sparing wild-type EGFR, providing a more focused treatment approach for patients with specific genetic profiles of lung cancer (Kim, 2016).
Metabolic Pathways and Reactive Intermediates
Research has delved into the metabolic pathways of olmutinib and the formation of its reactive intermediates. A study characterizing these intermediates in rat liver microsomes highlighted the primary metabolic pathway of olmutinib, which involves hydroxylation of the piperazine ring. This research provides a deeper understanding of how olmutinib is metabolized in the body and could contribute to developing strategies to mitigate any potential adverse effects related to its metabolism (Attwa et al., 2019).
Clinical Efficacy in T790M-Positive NSCLC
A global phase 2 study focused on the efficacy and safety of olmutinib in patients with T790M-positive NSCLC who had disease progression on previous EGFR-TKI therapy. The study emphasized olmutinib's role in offering a treatment option for patients who have developed resistance to first-line EGFR-TKI therapies (Park et al., 2021).
Pharmacokinetic Properties
The pharmacokinetic properties of olmutinib have been extensively studied. One such study validated a liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology for quantifying olmutinib in human plasma. This research is crucial for understanding how olmutinib is distributed, metabolized, and eliminated in the human body, which is essential for optimizing its clinical use (Attwa et al., 2018).
Interaction with Human Proteins
A study examining the interaction mechanism of olmutinib with human α-1 acid glycoprotein (HAG) using spectroscopic and molecular simulation techniques provided insights into the drug-protein interaction dynamics. This information is vital for understanding the drug's distribution and its pharmacological and toxicological profile (Kou et al., 2021).
Reverse Multidrug Resistance
Olmutinib has shown potential in reversing multidrug resistance (MDR) in cancer cells, particularly by inhibiting the activity of ATP-binding cassette subfamily G member 2 (ABCG2). This property makes olmutinib an interesting candidate for combination therapy in cancer treatment, potentially enhancing the efficacy of other chemotherapeutic agents in ABCG2-overexpressing cancer patients (Zhang et al., 2018).
Mecanismo De Acción
Safety and Hazards
On September 30, 2016, Korean regulatory authorities issued a safety alert about Olmutinib, describing two cases of toxic epidermal necrolysis, one of which was fatal, and a case of Stevens–Johnson syndrome . It’s important to handle Olmutinib in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDKQUTRLUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319119 | |
| Record name | Olmutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |
| Record name | Olmutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13164 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
1353550-13-6, 1802181-20-9 | |
| Record name | Olmutinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HM 61713 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13164 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmutinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLMUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3420184.png)
![2-[4-(Propan-2-yl)phenyl]propan-2-amine](/img/structure/B3420193.png)



![6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B3420234.png)
![Benzo[b]thiophene-5-carboxaldehyde, 6-chloro-](/img/structure/B3420236.png)


![(1R,3S,5S)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3420264.png)
